2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide
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Overview
Description
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide is a complex organic compound with a unique structure that includes a quinoline core substituted with a trifluoromethyl group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the quinoline core, followed by the introduction of the trifluoromethyl group and the acetohydrazide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the quinoline core or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, while the trifluoromethyl group can enhance the compound’s lipophilicity and cellular uptake. The acetohydrazide moiety may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxo-6-methylquinolin-1(4H)-yl)acetohydrazide
- 2-(4-Oxo-6-chloroquinolin-1(4H)-yl)acetohydrazide
- 2-(4-Oxo-6-bromoquinolin-1(4H)-yl)acetohydrazide
Uniqueness
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C12H10F3N3O2 |
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Molecular Weight |
285.22 g/mol |
IUPAC Name |
2-[4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetohydrazide |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)7-1-2-9-8(5-7)10(19)3-4-18(9)6-11(20)17-16/h1-5H,6,16H2,(H,17,20) |
InChI Key |
WXMFWFDCPBKCOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C=CN2CC(=O)NN |
Origin of Product |
United States |
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